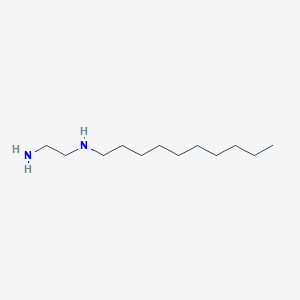

(2-Aminoethyl)(decyl)amine

Descripción

Propiedades

IUPAC Name |

N'-decylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPMGCUOUVFLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505964 | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7261-71-4 | |

| Record name | N1-Decyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7261-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The preparation of (2-Aminoethyl)(decyl)amine typically involves the nucleophilic substitution of a suitable alkyl halide or tosylate derivative with an aminoethylamine nucleophile, or alternatively, the amination of decyl-containing precursors with ethylenediamine derivatives. The key synthetic strategies can be summarized as:

- Nucleophilic substitution reactions involving alkyl halides or tosylates with aminoethylamine.

- Reductive amination of decanal or decyl aldehyde derivatives with aminoethylamine.

- Stepwise synthesis via intermediates such as tri(2-chloroethyl)amine or tri(2-aminoethyl)amine, followed by selective alkylation.

Nucleophilic Substitution Method

A well-documented method for synthesizing alkylated aminoethylamines involves the nucleophilic substitution of an alkyl tosylate or halide with 2-aminoethylamine. This method is characterized by:

- Use of anhydrous solvents such as acetonitrile or dichloromethane.

- Addition of potassium iodide (KI) to facilitate halide exchange and improve nucleophilicity.

- Use of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize generated acids.

- Reflux under inert atmosphere (N2) for several hours (2–4 h typical).

- Workup involving solvent removal, extraction, and purification by silica gel chromatography.

This approach is exemplified in the synthesis of alkylamine-linked compounds where the alkyl tosylate intermediate is reacted with amino nucleophiles to yield the desired amine product with moderate to good yields.

Preparation via Tri(2-aminoethyl)amine Intermediates

A more advanced and controlled approach involves synthesizing tri(2-aminoethyl)amine, which can then be selectively alkylated to produce this compound. The synthesis of tri(2-aminoethyl)amine itself follows a three-step process:

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Conversion of triethanolamine to tri(2-chloroethyl)amine hydrochloride | Triethanolamine, thionyl chloride, DMF catalyst | Reflux at 70 °C for 6-8 h | Formation of tris(2-chloroethyl)amine hydrochloride intermediate |

| 2 | Reaction of tris(2-chloroethyl)amine hydrochloride with ammonia | Ammonia water, absolute ethanol | Reflux at 70 °C for 6-8 h | Formation of tris(2-aminoethyl)amine hydrochloride |

| 3 | Neutralization and purification | Sodium hydroxide solution | pH adjustment to 9-11, distillation under reduced pressure | Pure tris(2-aminoethyl)amine, yield ~81.5% |

This method offers advantages such as a short reaction route, mild conditions, environmental safety, and high product purity. The tris(2-aminoethyl)amine obtained can then be selectively mono-alkylated with decyl halides or esters to yield this compound.

Alkylation of Aminoethylamine with Decyl Esters or Halides

The final step to obtain this compound involves the alkylation of aminoethylamine with decyl-containing electrophiles. Examples include:

- Reaction with decyl bromide or chloride under nucleophilic substitution conditions.

- Reaction with hydrophobic squaric decyl ester derivatives, as reported in glycoside synthesis, which can be adapted for alkylation of aminoethylamine.

Typical conditions involve:

- Use of anhydrous solvents.

- Controlled temperature (room temperature to reflux).

- Use of bases or catalysts to promote substitution.

- Purification by chromatographic techniques or recrystallization.

Summary Table of Preparation Methods

Research Findings and Considerations

- The triethanolamine-based synthesis of tri(2-aminoethyl)amine is notable for its environmental friendliness, avoiding toxic by-products such as SO2 and HCl gases, and offering a simple, high-yielding process.

- The nucleophilic substitution method requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.

- Alkylation with hydrophobic decyl esters offers a mild and efficient route to introduce the decyl group, with the advantage of easy monitoring and purification.

- The choice of solvent, catalyst, and reaction atmosphere significantly impacts yield and purity.

- Purification typically involves solvent extraction, filtration, and chromatographic techniques to isolate the desired amine in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-Aminoethyl)(decyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines

Actividad Biológica

(2-Aminoethyl)(decyl)amine, a compound with the chemical formula CHN, is a member of the aliphatic amines group. This compound has drawn attention due to its potential biological activities, including cytotoxicity, antibacterial properties, and effects on cellular mechanisms. This article provides a detailed overview of its biological activity based on diverse scientific literature.

- Molecular Structure : this compound consists of a decyl chain attached to an aminoethyl group, which contributes to its lipophilicity and potential interactions with biological membranes.

- Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating a need for caution in handling .

1. Cytotoxicity

Research indicates that derivatives of bis(2-aminoethyl)amine, which share structural similarities with this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent derivative demonstrated an IC value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across these cell lines .

Table 1: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives

| Compound | Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 6 | A549 | 13.95 ± 2.5 | 28.9 |

| 6 | CaCo-2 | 15.74 ± 1.7 | 55.7 |

| 4 | HTB-140 | Not specified | 26.7 |

2. Antibacterial Activity

A study exploring the antibacterial properties of alkylamine-linked compounds found that longer-chain amines exhibited variable activity against Staphylococcus aureus, including methicillin-resistant strains. The incorporation of longer-chain aliphatic amines like this compound may enhance the spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Alkylamine Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| Spermine-Pleuromutilin | Staphylococcus aureus ATCC 25923 | 6.1–13.4 |

| Spermine-Pleuromutilin | Escherichia coli ATCC 25922 | Not specified |

The mechanism by which this compound and its derivatives exert their biological effects includes:

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of interleukin release, particularly in lung carcinoma cells.

- Modulation of cellular signaling pathways associated with inflammation and proliferation .

Case Studies

Several case studies have investigated the effects of aliphatic amines in various biological contexts:

- A study highlighted the use of alkylamines in enhancing drug delivery systems due to their ability to interact favorably with cellular membranes.

- Another case focused on the role of such compounds in modulating immune responses, particularly their influence on cytokine profiles during inflammation.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of (2-Aminoethyl)(decyl)amine and its derivatives in anticancer therapies. For instance, derivatives of bis(2-aminoethyl)amine have shown promising cytotoxic activity against human cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation significantly, suggesting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Bis(2-Aminoethyl)Amine Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptotic Activity (%) |

|---|---|---|---|

| 1 | A549 | 15.74 ± 1.7 | 28.9 |

| 2 | CaCo-2 | 13.95 ± 2.5 | 42.7 |

| 3 | HTB-140 | Moderate | 23.5 |

The presence of the amino group is crucial for the biological activity of these compounds, as it facilitates interactions with biological targets.

Drug Development

This compound is also being explored in the synthesis of new pharmaceuticals. Research indicates that tertiary amines, including those derived from this compound, are prevalent in many drugs due to their ability to enhance solubility and bioactivity . The innovative methods for synthesizing these amines could lead to the development of new therapeutic agents for previously untreatable conditions.

Surfactants and Emulsifiers

In industrial settings, this compound is utilized as a surfactant and emulsifier in various formulations, including cleaning products and personal care items. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions, making it valuable in cosmetic formulations and household cleaners.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Cleaning Products | Acts as a surfactant to enhance cleaning efficiency |

| Personal Care Products | Used in formulations for skin and hair care |

| Agrochemicals | Functions as an emulsifier in pesticide formulations |

Polymer Production

The compound is also employed in the production of polyurethanes and other polymers, where it acts as a curing agent or hardener. Its ability to form strong bonds with other chemical entities enhances the mechanical properties of the resulting materials.

Carbon Capture Technologies

Research has indicated that amines like this compound can play a significant role in carbon capture technologies. They can react with carbon dioxide to form stable carbamate products, which can be utilized in reducing greenhouse gas emissions from industrial processes . This application highlights the compound's potential contribution to environmental sustainability efforts.

Case Study: Anticancer Activity Evaluation

A study involving various derivatives of this compound assessed their cytotoxic effects on multiple cancer cell lines using the MTT assay method. The results indicated that certain derivatives exhibited significant antiproliferative effects, leading to further investigations into their mechanisms of action and potential therapeutic uses .

Case Study: Carbon Dioxide Absorption

In another study focused on carbon capture, researchers evaluated the efficiency of this compound in aqueous solutions for capturing carbon dioxide from flue gases. The findings demonstrated that this compound effectively reduced CO2 levels, showcasing its utility in mitigating climate change impacts .

Comparación Con Compuestos Similares

Bis(2-aminoethyl)amine Derivatives

- Structure: Bis(2-aminoethyl)amine contains two 2-aminoethyl groups linked via a central nitrogen, forming a branched structure.

- Properties: Higher density of amine groups increases basicity and coordination capacity compared to (2-Aminoethyl)(decyl)amine. Derivatives with thiourea or tetrazole moieties (e.g., compounds 4 and 6 in ) exhibit cytotoxic activity against cancer cell lines (A549, HaCaT) via apoptosis and interleukin-6 suppression .

- Key Difference: The absence of a long alkyl chain in bis(2-aminoethyl)amine derivatives reduces lipophilicity, limiting their utility in lipid-rich environments.

Tris(2-aminoethyl)amine (TAEA)

- Structure: Three 2-aminoethyl groups attached to a central nitrogen.

- Properties: Superior catalytic activity in Knoevenagel condensations (e.g., furfural and malononitrile reactions) due to multiple amine active sites . Hybrid materials with MgO achieve high turnover frequencies (TOF) in CO2 capture applications .

- Key Difference: TAEA’s tertiary amine structure and lack of a hydrophobic chain make it more water-soluble but less effective in organic-phase reactions compared to this compound.

1-(2-Aminoethyl)piperazine (AEP)

- Structure: Cyclic secondary amine (piperazine) with a 2-aminoethyl side chain.

- Properties: Cyclic structure enhances amine stability, as seen in CO2 capture systems where rigidity protects the secondary amine group . Lower lipophilicity compared to this compound limits its use in lipid-mediated processes.

- Key Difference: AEP’s cyclic geometry reduces conformational flexibility, whereas this compound’s linear chain allows dynamic interactions with hydrophobic substrates.

3-(Dimethylamino)-1-propylamine (DMAPA)

- Structure: Primary amine with a dimethylamino group on a propyl chain.

- Properties: Dual amine functionality (primary and tertiary) enables pH-responsive behavior in surfactants. Shorter alkyl chain (C3) reduces membrane permeability compared to this compound’s C10 chain .

- Key Difference: DMAPA’s tertiary amine group lowers basicity relative to the secondary amine in this compound.

Data Table: Comparative Properties of Selected Amines

| Compound | Amine Type(s) | Alkyl Chain Length | Lipophilicity (LogP)* | Key Applications |

|---|---|---|---|---|

| This compound | Secondary | C10 | ~4.2 (estimated) | Surfactants, drug delivery |

| Bis(2-aminoethyl)amine | Primary, Secondary | None | ~-1.5 | Cytotoxic agents, synthetic receptors |

| Tris(2-aminoethyl)amine | Tertiary | None | ~-2.0 | Catalysis, CO2 capture |

| 1-(2-Aminoethyl)piperazine | Primary, Secondary | C2 (side chain) | ~0.8 | CO2 capture, polymer synthesis |

| DMAPA | Primary, Tertiary | C3 | ~0.3 | Surfactants, pH-responsive systems |

*LogP values are estimated based on structural analogs in literature .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (2-aminoethyl)(decyl)amine, and how do reaction conditions influence yield?

- Methodology :

- Catalytic Amination : React decyl alcohol with excess ethylenediamine under atmospheric pressure at 180–200°C using a liquid-phase catalyst (e.g., nickel or cobalt-based catalysts). Monitor water removal to shift equilibrium toward tertiary amine formation. Vacuum distillation purifies the product .

- Divergent Synthesis : For dendrimer frameworks, use tris(2-aminoethyl)amine as a core. Iterate Michael addition (with methyl acrylate) and amidation (with ethylenediamine) steps. Each generation increases branching, requiring precise stoichiometry and reaction time control .

- Key Parameters : Temperature (>150°C for amination), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Yield optimization requires inert atmospheres to prevent oxidation .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound derivatives?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm amine proton environments (δ 1.2–1.6 ppm for decyl CH, δ 2.5–3.0 ppm for NH/NH groups) and tertiary carbons. Compare with theoretical spectra for purity assessment .

- FTIR Analysis : Identify N-H stretches (3200–3400 cm) and C-N vibrations (1200–1350 cm). Absence of O-H peaks (3500 cm) confirms anhydrous conditions during synthesis .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and validates branching in dendrimer derivatives (e.g., m/z shifts corresponding to generational growth) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid. Store waste in sealed containers for licensed disposal .

- Storage : Keep in airtight, corrosion-resistant containers at 4–8°C to prevent degradation. Label with GHS hazard codes (e.g., H314 for skin corrosion) .

Advanced Research Questions

Q. How does this compound coordinate with metal ions, and what experimental variables affect complexation efficiency?

- Methodology :

- Fluorescence Titration : Prepare Zn/Cu solutions and titrate with amine derivatives. Monitor fluorescence quenching (λ = 280 nm, λ = 450 nm) to calculate binding constants (K) .

- Variables :

- pH : Adjust using buffers (e.g., Tris-HCl, pH 7–9) to optimize amine deprotonation for metal coordination.

- Molar Ratio : Vary Zn:amine ratios (1:1 to 1:5) to determine stoichiometry via Job’s plot .

- Advanced Techniques : EXAFS or XPS analyzes coordination geometry (e.g., tetrahedral vs. octahedral) .

Q. How can X-ray crystallography resolve structural ambiguities in bis(2-aminoethyl)amine derivatives?

- Methodology :

- Crystallization : Use slow evaporation with solvents like ethanol/water (7:3 v/v). Confirm crystal quality via polarization microscopy .

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve structures using SHELX and refine with Olex2. Validate H-bonding networks (e.g., N-H···N distances < 2.5 Å) .

- Case Study : A derivative showed distorted trigonal planar geometry at the central N atom, explaining its reactivity in nucleophilic substitutions .

Q. How should researchers address contradictory data in amine stability studies under oxidative conditions?

- Methodology :

- Controlled Replicates : Repeat experiments ≥3 times with standardized O exposure levels (e.g., 5–20% v/v). Use ANOVA to assess variance significance .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare oxidative degradation pathways. Match theoretical activation energies (E) with experimental Arrhenius plots .

- Case Study : Discrepancies in half-life (t) values (24 vs. 48 hours at 25°C) were resolved by identifying trace metal contaminants accelerating decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.